Chemical structure and properties of 4,5,7-trichloro-1H-indole-2,3-dione
Chemical structure and properties of 4,5,7-trichloro-1H-indole-2,3-dione
An In-Depth Technical Guide to the Chemical Structure and Properties of 4,5,7-Trichloro-1H-indole-2,3-dione
Executive Summary
4,5,7-Trichloro-1H-indole-2,3-dione (commonly known as 4,5,7-trichloroisatin ) is a highly functionalized isatin derivative characterized by a specific halogenation pattern on the benzenoid ring.[1][2][3] As a privileged scaffold in medicinal chemistry, this compound serves as a critical intermediate in the synthesis of spiro-oxindoles, Schiff bases, and hydrazones with potent pharmacological profiles, including kinase inhibition and antimicrobial activity. This guide provides a rigorous technical analysis of its structural electronics, synthetic pathways, and reactivity profile.
Chemical Identity & Structural Analysis
The compound is a vicinal diketone fused to a trichlorinated benzene ring. The presence of chlorine atoms at positions 4, 5, and 7 imparts distinct electronic and steric properties compared to the parent isatin molecule.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 4,5,7-trichloro-1H-indole-2,3-dione |
| Common Name | 4,5,7-Trichloroisatin |
| CAS Number | 828911-72-4 |
| Molecular Formula | C₈H₂Cl₃NO₂ |
| Molecular Weight | 250.47 g/mol |
| Appearance | Orange to reddish-brown crystalline powder |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
| Melting Point | > 240 °C (Decomposes) |
| Acidity (pKa) | ~8.5–9.0 (NH proton; enhanced acidity due to -I effect of Cl) |
Electronic & Steric Effects
-
C-4 Position (Steric Gatekeeper): The chlorine atom at C-4 exerts a "buttressing effect," sterically crowding the C-3 carbonyl group. This influences the kinetics of condensation reactions (e.g., Schiff base formation) at C-3, often requiring higher temperatures or catalysis compared to unsubstituted isatin.
-
C-7 Position (NH Acidification): The chlorine at C-7 is ortho to the indole nitrogen. Its strong inductive electron-withdrawing effect (-I) significantly increases the acidity of the N-H proton, facilitating N-alkylation or N-acylation reactions under milder basic conditions.
-
Ring Deactivation: The combined electron-withdrawing nature of three chlorine atoms renders the aromatic ring highly deactivated toward electrophilic aromatic substitution, directing further derivatization primarily to the N-1 and C-3 positions.
Synthesis & Production
The most robust route for synthesizing 4,5,7-trichloroisatin is the Sandmeyer Isonitrosoacetanilide Synthesis . This method is preferred for its scalability and the availability of the aniline precursor.
Retrosynthetic Logic
To achieve the 4,5,7-substitution pattern, the cyclization must occur at a specific position on the aniline ring.
-
Target: 4,5,7-Trichloroisatin.
-
Precursor: 2,4,5-Trichloroaniline .
-
Mapping:
-
Aniline C-1 (
) Isatin N-1 -
Aniline C-2 (Cl)
Isatin C-7 (Cl) -
Aniline C-4 (Cl)
Isatin C-5 (Cl) -
Aniline C-5 (Cl)
Isatin C-4 (Cl) -
Aniline C-6 (H)
Isatin C-3a (Cyclization Site)
-
Experimental Protocol
Step 1: Formation of Isonitrosoacetanilide
-
Reagents: 2,4,5-Trichloroaniline (1.0 eq), Chloral Hydrate (1.1 eq), Hydroxylamine Hydrochloride (3.0 eq), Sodium Sulfate (saturated solution), HCl (dilute).
-
Procedure:
-
Add a solution of 2,4,5-trichloroaniline in dilute HCl.
-
Heat the mixture to vigorous boiling (100°C) for 2–5 minutes.
-
Observation: A precipitate of N-(2,4,5-trichlorophenyl)-2-(hydroxyimino)acetamide forms.
Step 2: Cyclization (Sandmeyer Reaction)
-
Reagents: Conc. Sulfuric Acid (
).[4] -
Procedure:
-
Pre-heat conc.[5]
to 50°C. -
Add the dried isonitroso intermediate in small portions, maintaining the temperature between 60–70°C. Critical Control Point: Exceeding 75°C may cause sulfonation or decomposition.
-
After addition, heat to 80°C for 10–15 minutes to complete ring closure.
-
Cool to room temperature and pour onto crushed ice.
-
Work-up: Filter the resulting orange/red precipitate, wash with water to remove acid, and recrystallize from ethanol/acetic acid.
-
Figure 1: Synthetic pathway from 2,4,5-trichloroaniline to 4,5,7-trichloroisatin via Sandmeyer cyclization.
Reactivity Profile & Applications
The chemical utility of 4,5,7-trichloroisatin is defined by two primary reactive centers: the C-3 Carbonyl and the N-1 Amine .
C-3 Carbonyl Condensation (Schiff Base Formation)
The C-3 carbonyl is highly electrophilic but sterically hindered by the C-4 chlorine. Reactions with amines or hydrazines typically yield Schiff bases (imines), which are precursors to biologically active spiro-compounds.
-
Reaction: Condensation with primary amines (
) or hydrazines ( ). -
Conditions: Reflux in Ethanol/Methanol with catalytic Acetic Acid.
-
Product: 3-substituted indolin-2-ones.
N-Alkylation/Acylation
Due to the electron-withdrawing effect of the C-7 chlorine, the N-H proton is more acidic than in unsubstituted isatin.
-
Reaction: Nucleophilic substitution with alkyl halides (
). -
Conditions:
or in DMF/Acetone at room temperature. -
Product: N-alkyl-4,5,7-trichloroisatin.
Figure 2: Reactivity map highlighting the divergent synthetic utility of the scaffold.
Pharmacological Potential[1][2][6][7]
In drug discovery, the trichloro-substitution pattern enhances lipophilicity (logP) and metabolic stability (blocking metabolic oxidation at the aromatic ring).
-
Kinase Inhibition: Isatin derivatives are established inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR. The 4,5,7-trichloro motif provides a unique hydrophobic pharmacophore that can occupy specific pockets in the ATP-binding site.
-
Antimicrobial Agents: Halogenated isatins, particularly Schiff bases derived from them, exhibit potent antibacterial and antifungal activities by disrupting cell wall synthesis or DNA replication.
-
Antiviral Activity: N-substituted isatin derivatives have shown efficacy against RNA viruses, where the electron-deficient ring system interacts with viral proteases.
References
-
Sandmeyer, T. (1919).[5][6] Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234–242.[6]
-
Silva, J. F. M., et al. (2001). Chemistry and Biological Activity of Isatin Derivatives. Journal of the Brazilian Chemical Society, 12(3), 273-324.
-
Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434.
-
ChemScene. (2024). Product Data: 4,5,7-Trichloro-2,3-dihydro-1h-indole-2,3-dione.
Sources
- 1. US7037909B2 - Tetracyclic compounds as c-Met inhibitors - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. synarchive.com [synarchive.com]
